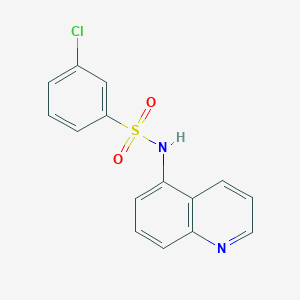![molecular formula C15H11N7O B6639027 N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)
N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide, also known as TBCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBCA belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide exerts its biological effects by inhibiting the activity of a class of enzymes called protein kinase CK2. CK2 is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of CK2 by N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide leads to the modulation of these processes, resulting in the observed biological effects.
Biochemical and Physiological Effects:
N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In inflammatory diseases, N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide in lab experiments is its high potency and selectivity towards CK2. N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has been shown to be highly effective in inhibiting CK2 activity at low concentrations, making it a valuable tool for studying CK2-related cellular processes. However, one of the limitations of using N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide is its poor solubility in water, which can lead to difficulties in preparing solutions for experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide. One area of interest is the development of N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the identification of new therapeutic applications for N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide, such as in neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide and its downstream effects on cellular processes.
Synthesemethoden
The synthesis of N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide involves the reaction of 2-aminobenzimidazole with 5-(2-chloroethyl)-2H-tetrazole in the presence of a base. The resulting product is then treated with an acid to yield N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide in high yield and purity. The synthesis of N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has been optimized to reduce the use of hazardous reagents and to increase the efficiency of the reaction.
Wissenschaftliche Forschungsanwendungen
N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells. N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O/c23-15(10-4-5-12-13(7-10)17-8-16-12)18-11-3-1-2-9(6-11)14-19-21-22-20-14/h1-8H,(H,16,17)(H,18,23)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUTNZFXQZWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)N=CN3)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)

![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)
![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)


![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)
![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)



